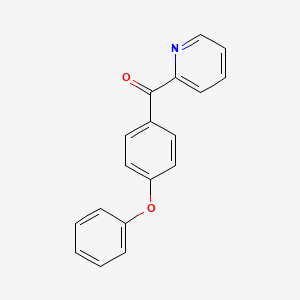

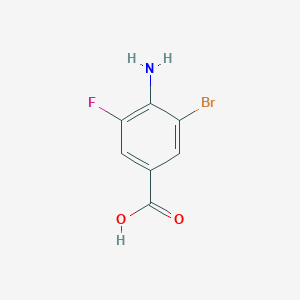

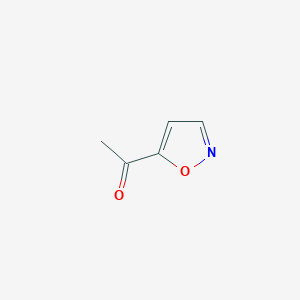

![molecular formula C17H17NO3 B1321754 4-[(4-Phenylbenzoyl)amino]butanoic acid CAS No. 52558-72-2](/img/structure/B1321754.png)

4-[(4-Phenylbenzoyl)amino]butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(4-Phenylbenzoyl)amino]butanoic acid, also known as 4-PBA, is an organic compound of the carboxylic acid family. It is a white crystalline solid with a melting point of 162-164°C and a molecular weight of 246.26 g/mol. 4-PBA is a versatile compound with a number of potential applications in scientific research. It is used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.

Applications De Recherche Scientifique

Antagonistic Properties in Neurological Studies

Research demonstrates that 4-amino-3-(5-methoxybenzo[b]furan-2-yl) butanoic acid, a structurally related compound, can antagonize the effects of baclofen, a GABAB receptor agonist, in neurological studies. This antagonism provides a tool for investigating the structure-activity relationships of central and peripheral baclofen receptors, which are crucial in understanding various neurological functions and disorders (Beattie et al., 1989).

Inhibition of Synaptosomal Uptake

4-[(4-Phenylbenzoyl)amino]butanoic acid analogs have shown potential in inhibiting synaptosomal uptake of neurotransmitters. Specifically, 4-(4′-Azidobenzoimidylamino)butanoic acid (ABBA) is a potent inhibitor of rat brain synaptosomal γ-aminobutyric acid uptake, suggesting its relevance in neuroscience research for understanding neurotransmitter dynamics (Tunnicliff & Ngo, 1982).

Antinociceptive Effects

Another structurally similar compound, 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid, has been studied for its potential antinociceptive (pain-relieving) effects when administered intrathecally. These properties are important for the development of new analgesic agents and the understanding of pain modulation mechanisms in the spinal cord (Hammond & Moy, 1992).

Synthesis and Chemical Analysis

The synthesis of derivatives of 4-[(4-Phenylbenzoyl)amino]butanoic acid has been explored for various applications, including as intermediates in synthesizing thymidylate syntheses inhibitors, indicating its potential in cancer research and pharmaceutical development (Yuan Guo-qing, 2013).

Receptor Affinity and Pharmacological Evaluation

Studies have also evaluated the affinity of 4-[(4-Phenylbenzoyl)amino]butanoic acid analogs for specific receptors, such as GABAB receptors. This is crucial in pharmacological research for developing new therapeutic agents targeting these receptors (Berthelot et al., 1987).

Propriétés

IUPAC Name |

4-[(4-phenylbenzoyl)amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-16(20)7-4-12-18-17(21)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRHECSNKPCUGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70606578 |

Source

|

| Record name | 4-[([1,1'-Biphenyl]-4-carbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Phenylbenzoyl)amino]butanoic acid | |

CAS RN |

52558-72-2 |

Source

|

| Record name | 4-[([1,1'-Biphenyl]-4-carbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)

![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)

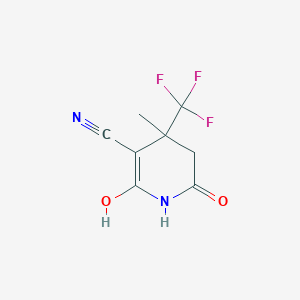

![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)

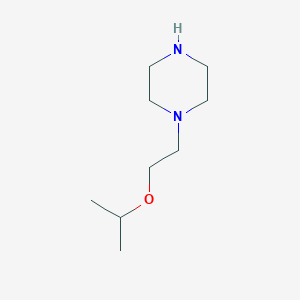

![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)